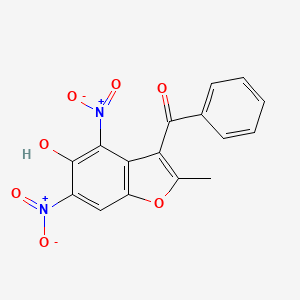![molecular formula C12H16F3N3O B4663234 N~1~-Methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]butanamide](/img/structure/B4663234.png)
N~1~-Methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]butanamide
Descripción general
Descripción
N~1~-Methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]butanamide is a synthetic compound characterized by the presence of a trifluoromethyl group and a dihydrocyclopenta[C]pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]butanamide typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . This reaction is carried out under reflux conditions in a mixture of methanol and water. The resulting product is then subjected to further purification and distillation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N~1~-Methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N1-Methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)pyrazole
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole
Uniqueness
N~1~-Methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]butanamide is unique due to its dihydrocyclopenta[C]pyrazole ring structure, which is not commonly found in other similar compounds. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-methyl-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-3-8(11(19)16-2)18-9-6-4-5-7(9)10(17-18)12(13,14)15/h8H,3-6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCWXRRIFXPZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)N1C2=C(CCC2)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4663164.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4663173.png)

![N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4663180.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4663188.png)
![1-[1-(Pyridin-3-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B4663189.png)
![4-(2-methoxy-5-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4663198.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B4663206.png)

![N-[3-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B4663216.png)
![ethyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4663225.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4663227.png)
![2-[2-(4-bromophenyl)-2-oxoethoxy]-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4663269.png)
